molecular formula C8H17NO2Si B15350238 Acetamide,N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]-

Acetamide,N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]-

Cat. No.: B15350238
M. Wt: 187.31 g/mol
InChI Key: PSARITZXJUEECA-UHFFFAOYSA-N
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Description

Acetamide, N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]- is a specialized acetamide derivative featuring two distinct substituents on the nitrogen atom:

  • A 2-oxoethyl group (–CH₂–C=O), which introduces a ketone moiety capable of hydrogen bonding and participation in nucleophilic reactions.
  • A trimethylsilylmethyl group (–CH₂–Si(CH₃)₃), a silicon-containing substituent known to enhance lipophilicity and metabolic stability in pharmaceuticals .

The 2-oxoethyl group is observed in bioactive compounds (e.g., P-gp inhibitors), while trimethylsilyl groups are rare in acetamides but known to modulate physicochemical properties .

Properties

Molecular Formula

C8H17NO2Si

Molecular Weight

187.31 g/mol

IUPAC Name

N-(2-oxoethyl)-N-(trimethylsilylmethyl)acetamide

InChI

InChI=1S/C8H17NO2Si/c1-8(11)9(5-6-10)7-12(2,3)4/h6H,5,7H2,1-4H3

InChI Key

PSARITZXJUEECA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=O)C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 2-Oxoethyl Substituents

Compound 4 ():
  • Structure : N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.
  • Key Features : Incorporates a 2-oxoethyl group linked to a piperazine ring and thiazole moiety.
  • Pharmacokinetics : Acts as a P-glycoprotein (P-gp) inhibitor, increasing paclitaxel bioavailability by 56–106.6% at 5 mg/kg .
  • Comparison: The 2-oxoethyl group likely enhances intermolecular interactions (e.g., hydrogen bonding), similar to the target compound.
Compound 20 ():
  • Structure: 5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(2-oxoethyl)acetamide.
  • Key Features : A heterocyclic acetamide with a 2-oxoethyl substituent.
  • Synthesis : Prepared via general procedure C using EtOAc/EtOH (10–15%) as mobile phase .
  • Comparison : The 2-oxoethyl group may confer similar reactivity (e.g., ketone-mediated crosslinking), but the imidazopyridazine core diverges in biological targeting compared to the silyl-containing compound.

Compounds with Silicon-Containing Substituents

Dimethenamid ():
  • Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
  • Key Features : A chloroacetamide herbicide with a methoxyalkyl group.
  • The target compound’s silyl group may similarly improve environmental or metabolic stability .

Thiazole- and Aryl-Substituted Acetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
  • Structure : Dichlorophenyl and thiazole substituents.
  • Crystallography : Dihedral angles between aryl and thiazole rings range from 79.7–84.7°, influencing packing via N–H⋯N hydrogen bonds .
  • Comparison : The target compound’s 2-oxoethyl group may adopt similar hydrogen-bonding patterns, while the silyl group could disrupt crystal packing, altering solubility.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound N-(2-Oxoethyl), N-(Trimethylsilyl) Not reported Hypothesized high lipophilicity N/A
Compound 4 (P-gp Inhibitor) 2-Oxoethyl, Piperazine, Thiazole ~660 (estimated) ↑ Paclitaxel BA by 56–106.6%
Compound 20 (Heterocyclic) 2-Oxoethyl, Imidazopyridazine Not reported Synthetic accessibility
2-(2,6-Dichlorophenyl)-Thiazole Dichlorophenyl, Thiazole 287.16 Crystal packing via H-bonds
Dimethenamid (Herbicide) Chloro, Methoxyalkyl 275.79 Herbicidal activity

Research Implications and Gaps

  • Synthesis : The target compound may require specialized methods for introducing the silyl group, such as silylation of a precursor amine (unlike the oxoethyl-focused syntheses in and ).
  • Pharmacology: The combination of 2-oxoethyl (polar) and trimethylsilyl (nonpolar) groups could balance solubility and permeability, making it a candidate for drug delivery optimization.
  • Limitations: No direct data on the target compound’s bioactivity or stability exists in the evidence. Further studies should prioritize experimental characterization.

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